Tioconazole Related Compound B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tioconazole Related Compound B involves several steps. The starting materials typically include 2,4-dichlorophenyl and 2,5-dichlorothiophen-3-yl. These compounds undergo a series of reactions, including alkylation and imidazole formation, to produce the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high purity and yield. The process involves controlled reaction conditions, including temperature, pressure, and pH, to optimize the synthesis. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tioconazole Related Compound B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different chlorinated derivatives, while substitution reactions can yield various imidazole derivatives .
Scientific Research Applications
Tioconazole Related Compound B has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its antifungal properties and potential use in treating fungal infections.
Medicine: Investigated for its potential therapeutic applications in antifungal treatments.
Industry: Utilized in the development and testing of pharmaceutical products.
Mechanism of Action
The mechanism of action of Tioconazole Related Compound B involves its interaction with fungal cell membranes. The compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and cell death . The molecular targets include enzymes involved in ergosterol biosynthesis .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2OS.ClH/c17-11-1-2-12(13(18)6-11)14(7-22-4-3-21-9-22)23-8-10-5-15(19)24-16(10)20;/h1-6,9,14H,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTJGYRAWHPZGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC(=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl5N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61675-62-5 |
Source
|
Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,5-dichlorothiophen-3-yl)methoxy)ethyl)-1H-imidazole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061675625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(2,4-DICHLOROPHENYL)-2-((2,5-DICHLOROTHIOPHEN-3-YL)METHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DP725EAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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